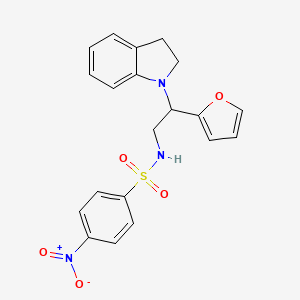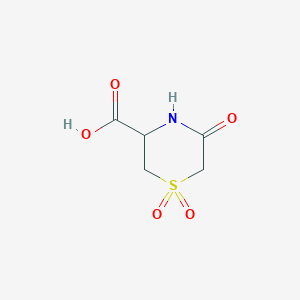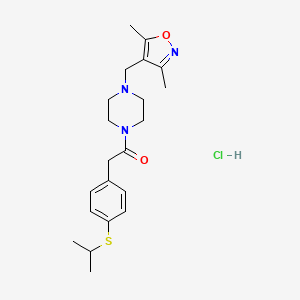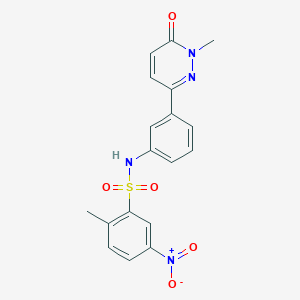
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors involved in inflammation, pain, or cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit cancer cell growth in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone in lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other therapies. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies should focus on understanding its mechanism of action and optimizing its use in different inflammatory conditions. Finally, there is a need for more studies on the safety and toxicity of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, particularly in long-term use and in combination with other drugs.
Méthodes De Synthèse
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves the reaction of 2-(methylthio)pyridine-3-carbaldehyde and 3-(thiophen-3-yl)propan-1-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-14-13(3-2-6-16-14)15(18)17-7-4-11(9-17)12-5-8-20-10-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWUTNNXJUQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)


![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)


![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)